![molecular formula C15H12FN3O2 B1439432 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-72-2](/img/structure/B1439432.png)
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
“3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been widely studied and numerous methods for their synthesis are described . Preliminary Structure-Activity Relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Synthesis and Crystal Structure
The chemical compound has been involved in the synthesis of various derivatives with potential biological activities. For instance, it was used as an intermediate in the synthesis of compounds showing effective inhibition on the proliferation of some cancer cell lines, indicating its potential in cancer research and therapeutic development (Ju Liu et al., 2016).
Biological Activity and Pharmacological Evaluation
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities, showing significant effects in these areas. This suggests the compound's role in the development of new anti-inflammatory and pain relief medications (O. Alam et al., 2010).
Fluorescent Properties for Biomarker and Sensor Development
The compound and its derivatives have been explored for their fluorescent properties, making them candidates for development into biomarkers and photochemical sensors. This application is significant in biochemical research and medical diagnostics, where precise detection and imaging are crucial (Stephanía Velázquez-Olvera et al., 2012).
Anticancer Activities
Further research into the compound's derivatives has shown anticancer activities, particularly against breast cancer. This underscores the compound's potential as a precursor in synthesizing novel anticancer agents, highlighting its significance in drug discovery and therapeutic interventions (P. Thangarasu et al., 2019).
Mechanism of Action
Mode of Action
Pyrazolopyrimidines are known to participate in a variety of reactions, including suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .
Biochemical Pathways
Compounds containing pyrazolopyrimidine structures are known to interact with a variety of biochemical pathways .
Result of Action
Pyrazolopyrimidines and fluorophenyl compounds are often used in the development of drugs due to their potential for a variety of biological effects .
Future Directions
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
3-(3-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-8-13(10-4-3-5-11(16)6-10)14-17-7-12(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTAOGNQWZGQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC(=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144654 | |
Record name | 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
1204297-72-2 | |
Record name | 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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